
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the butanol moiety. Common reagents used in these reactions include halogenated pyrimidines, fluorinated phenyl compounds, and triazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Overview
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic compound with significant applications in pharmaceutical research and development. Its unique structure allows it to act as an intermediate in the synthesis of various biologically active compounds, particularly in the fields of antifungal and antibacterial agents.
Pharmaceutical Applications
The compound is primarily recognized for its role as a pharmaceutical intermediate. It has been studied for its potential use in developing novel antifungal agents, particularly due to its structural similarity to established drugs like voriconazole.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties by inhibiting fungal cell growth. Its efficacy against various fungal strains has been documented, making it a candidate for further development into therapeutic agents.
Antibacterial Properties
In addition to antifungal applications, preliminary studies suggest that the compound may possess antibacterial activity. This dual functionality enhances its appeal in drug development, targeting both bacterial and fungal infections.
Synthesis and Production
The synthesis of this compound involves several chemical reactions under controlled conditions. The process typically requires:
- Reagents : Zinc powder, lead, iodine, tetrahydrofuran (THF), glacial acetic acid.
- Conditions : Reactions are conducted under nitrogen atmosphere with specific temperature controls to optimize yield and purity.
The final product is often purified through crystallization techniques to achieve high purity levels suitable for pharmaceutical applications .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antifungal activity against Candida species. The research highlighted the mechanism of action involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis pathway for increased yield and reduced reaction times. By adjusting temperature and reagent concentrations, researchers achieved a yield of over 90% with high purity levels .
Study | Focus | Findings |
---|---|---|
Study 1 | Antifungal Efficacy | Effective against Candida species; disrupts ergosterol biosynthesis. |
Study 2 | Synthesis Optimization | Yield improved to over 90% with adjusted conditions. |
Wirkmechanismus
The mechanism of action of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- CAS Number : 188416-35-5 ; its hydrochloride salt is CAS 188416-20-8 .
- Molecular Formula : C₁₆H₁₃ClF₃N₅O; the hydrochloride form is C₁₆H₁₄Cl₂F₃N₅O .
- Molecular Weight : 383.76 (base), 420.22 (hydrochloride) .
Physicochemical Properties :
- Storage : Requires inert atmosphere and storage at -20°C for the base compound , while the hydrochloride salt is stable at room temperature .
- Hazards : Classified as UN 2811 (6.1 toxic substances) with acute toxicity (H301), reproductive toxicity (H361), and organ damage risks (H371-373) .
Structural Features :
- Contains a fluoropyrimidine core (6-chloro-5-fluoropyrimidin-4-yl), a difluorophenyl group (2,4-difluorophenyl), and a 1,2,4-triazole moiety.
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several antifungal and heterocyclic agents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Triazole Role : The 1,2,4-triazole group is conserved across all compounds, critical for binding fungal CYP51 . The target compound’s pyrimidine core may enhance target affinity but introduces steric challenges.
Fluorine Substituents : Difluorophenyl and fluoropyrimidine groups improve metabolic stability and lipophilicity. However, the target compound’s multiple fluorines may increase toxicity risks (H341/H351) .
Salt Forms : The hydrochloride derivative (CAS 188416-20-8) exhibits improved stability (room-temperature storage) compared to the parent compound .
Structural Complexity : Compounds with extended heterocycles (e.g., oxazole-pyrazole in ) show divergent ADME profiles but require complex synthesis.
Research and Development Insights
- Synthesis : The aldehyde analog () suggests shared synthetic routes, likely involving nucleophilic substitution and triazole coupling. Fluorination steps may require specialized reagents (e.g., Selectfluor®).
- Safety Profile : The target compound’s acute toxicity (H301) necessitates stringent handling, whereas iodine-substituted analogs () may offer safer alternatives despite higher molecular weight.
- Commercial Availability : Supplied globally by vendors like Xiamen AmoyChem and Dayang Chem, indicating industrial interest .
Biologische Aktivität
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as a derivative of voriconazole, exhibits significant biological activity primarily as an antifungal agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their broad-spectrum antifungal properties. This article reviews the biological activities of this compound, focusing on its antifungal efficacy, structure-activity relationships (SAR), and potential applications in clinical settings.
- Molecular Formula : C16H14ClF3N5O
- Molecular Weight : 383.76 g/mol
- CAS Number : 188416-20-8
- Synonyms : Voriconazole impurity 76 hydrochloride
Antifungal Activity
The primary biological activity of this compound is its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the triazole core significantly influence antifungal activity. Key findings include:
- Compounds with halogen substituents (e.g., Cl and F) generally show enhanced antifungal activity compared to those with electron-withdrawing groups.
- The presence of a difluorophenyl group has been associated with improved potency against resistant strains of fungi.
Study 1: Antifungal Efficacy Against Candida Species
A comparative study evaluated the efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.25 μg/mL against fluconazole-resistant strains .
Study 2: Activity Against Aspergillus fumigatus
Another investigation focused on the activity against Aspergillus fumigatus, where the compound exhibited notable antifungal properties with an MIC value of 0.25 μg/mL. This suggests its potential as a therapeutic option for treating invasive aspergillosis .
Comparative Biological Activity Table
Compound Name | MIC Against Candida albicans | MIC Against Aspergillus fumigatus | Notes |
---|---|---|---|
Voriconazole | 0.5 μg/mL | 0.25 μg/mL | Standard treatment |
Compound A | 0.0313 μg/mL | 0.125 μg/mL | Improved activity |
Compound B | 0.0156 μg/mL | 0.25 μg/mL | Enhanced potency |
Q & A
Q. Basic Research: Synthesis and Characterization
Q: What are the optimal synthetic routes for preparing 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, and how are stereochemical challenges addressed? A: The compound is typically synthesized via multi-step reactions involving:
- Step 1: Nucleophilic substitution of 6-chloro-5-fluoropyrimidin-4-yl derivatives with fluorinated phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the triazole moiety via Mitsunobu or SN2 reactions, ensuring regioselectivity .
- Step 3: Resolution of stereoisomers using chiral chromatography or asymmetric catalysis, as evidenced by rel-(2R,3S) configurations in related triazole derivatives .
Characterization involves 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .
Q. Advanced Research: Stereochemical Purity and Impurity Profiling
Q: How can researchers resolve contradictions in stereochemical assignments and identify process-related impurities? A: Key methods include:
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., (2R,3S) vs. (2S,3R) configurations) by analyzing crystal packing and hydrogen-bonding networks .
- Stability studies : Use UPLC-PDA to monitor degradation products under stress conditions (e.g., hydrolysis at pH 2–9, thermal degradation at 60°C). Impurities like des-fluoro analogs are quantified using a C18 column (0.1% TFA in water/acetonitrile gradient) .
- Catalytic hydrogenation : Reduces epimeric byproducts (e.g., 5-fluoropyrimidin-4-yl derivatives) with Pd/C under H₂ pressure .
Q. Basic Research: Physicochemical Properties
Q: What experimental data are critical for determining solubility and stability of this compound? A:
- Solubility : Assessed in DMSO (≥50 mg/mL) and aqueous buffers (pH 1–7.4) using shake-flask methods. Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or surfactants .
- Stability : Store at -20°C under inert gas to prevent degradation (hydrolysis of the triazole ring or fluoropyrimidine group) .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 130–140°C, correlating with purity .
Q. Advanced Research: Computational Modeling
Q: How can density functional theory (DFT) predict reactivity and guide SAR studies? A:
- DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites on the fluoropyrimidine ring .
- Molecular docking : Simulate interactions with fungal CYP51 (target for antifungal activity) to prioritize derivatives with enhanced binding affinity .
- SAR analysis : Substituents at the 2,4-difluorophenyl group (e.g., Cl vs. CF₃) are optimized for potency using CoMFA models .
Q. Basic Research: Biological Activity Screening
Q: What in vitro assays are recommended for evaluating antifungal efficacy? A:
- Broth microdilution (CLSI M38-A2) : Test against Candida albicans and Aspergillus fumigatus (MIC range: 0.5–8 µg/mL) .
- Time-kill kinetics : Confirm fungistatic vs. fungicidal activity at 2× MIC over 24–48 hours .
- Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Q. Advanced Research: Mechanistic Studies
Q: How can researchers address contradictions in proposed mechanisms of action? A:
- Enzyme inhibition assays : Directly measure inhibition of fungal lanosterol 14α-demethylase (CYP51) using recombinant enzymes and UV-Vis spectroscopy (Km and Ki determination) .
- Resistance profiling : Generate C. albicans mutants (e.g., ERG11 point mutations) to correlate MIC shifts with target mutations .
- Metabolic profiling : Use LC-MS to track ergosterol depletion and toxic intermediate accumulation in treated cells .
Q. Basic Research: Analytical Method Development
Q: What chromatographic methods validate purity and quantify degradation products? A:
- Reverse-phase HPLC : C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 20 min), UV detection at 254 nm .
- Forced degradation : Expose to 0.1N HCl/NaOH, H₂O₂, and heat (40–60°C) to identify acid-labile triazole ring cleavage or pyrimidine oxidation .
Q. Advanced Research: Formulation Challenges
Q: How can researchers improve bioavailability despite poor aqueous solubility? A:
- Nanoparticle formulations : Use solvent evaporation to prepare PLGA nanoparticles (size: 150–200 nm, PDI <0.2) with >80% encapsulation efficiency .
- Solid dispersions : Co-precipitate with PVP-K30 or HPMCAS via spray drying (Tg >50°C to prevent crystallization) .
- In vivo PK studies : Compare AUC and Cmax in rodent models after oral vs. IV administration to assess first-pass metabolism .
Eigenschaften
CAS-Nummer |
137234-75-4 |
---|---|
Molekularformel |
C16H13ClF3N5O |
Molekulargewicht |
383.75 g/mol |
IUPAC-Name |
(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9-,16+/m0/s1 |
InChI-Schlüssel |
BQDLXFABVRRDFU-XXFAHNHDSA-N |
SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Isomerische SMILES |
C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Kanonische SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.